Field: Biochemistry
Application: Tiglylglycine (TG) is an intermediate product in the catabolism of isoleucine.
Methods: The presence of TG is usually detected through urinary organic acid analysis.
Application: Elevated levels of TG are identified in the urine of patients with disorders of propionate metabolism.
Results: TG is increased in the urine of patients with propionic acidemia, a disorder characterized by deficient propionyl-CoA carboxylase activity
Field: Molecular Biology
Application: TG is implicated as a useful diagnostic marker in disorders of the respiratory chain.
Field: Genetic Disorders
Application: TG is increased in the urine of patients with beta-ketothiolase deficiency.
Methods: The presence of TG is usually detected through urinary organic acid analysis.
Results: TG was increased in the urine from all of the patient groups.
Field: Analytical Chemistry
N-Tigloylglycine, also known as tiglylglycine, is a compound classified as an N-acylglycine. It is characterized by the presence of a tiglyl group (2-methylbut-2-enoyl) attached to the nitrogen of glycine. The chemical formula for N-Tigloylglycine is , and its IUPAC name is 2-[(2E)-2-methylbut-2-enamido]acetic acid . This compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an amino acid .
N-Tigloylglycine is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine, producing N-acylglycines along with CoA . Specifically, the formation of N-Tigloylglycine can occur via the reaction of crotonyl chloride (also known as tigloyl chloride) with glycine. This reaction highlights its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids like isoleucine .
N-Tigloylglycine serves as a metabolite in various biological processes. It has been identified as a biomarker associated with dietary intake, particularly cheese consumption. Additionally, elevated levels of N-Tigloylglycine can indicate certain metabolic disorders, such as 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, where its concentration in urine significantly increases compared to normal levels . This suggests its potential utility in diagnostic applications related to metabolic health.
The synthesis of N-Tigloylglycine typically involves:
textCrotonyl chloride + Glycine → N-Tigloylglycine + HCl
N-Tigloylglycine has several applications:
Studies have shown that N-Tigloylglycine interacts with various biochemical pathways, particularly those involving fatty acid metabolism. Its role as a substrate for glycine N-acyltransferase indicates its involvement in mitochondrial acyltransferase activity, which is crucial for conjugating fatty acids and amino acids . Further research into its interactions could provide insights into broader metabolic networks and potential therapeutic targets.
N-Tigloylglycine shares structural and functional similarities with other compounds in the N-acylglycine family. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetylglycine | C4H7NO2 | Contains an acetyl group; simpler structure |
Propionylglycine | C5H9NO2 | Propionyl group; involved in propionate metabolism |
Butyryl-L-carnitine | C13H25NO4 | Involves carnitine; important for fatty acid transport |
Uniqueness of N-Tigloylglycine: Unlike simpler acyl glycines, N-Tigloylglycine possesses a branched-chain structure that may confer unique metabolic properties and interactions within biological systems. Its specific association with dietary intake and certain metabolic disorders further distinguishes it from other members of this class .
N-Tigloylglycine (also known as Tiglylglycine or TG) is an acyl glycine with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. It belongs to the class of organic compounds known as N-acyl-alpha amino acids. Its IUPAC name is 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid.
The chemical structure of N-Tigloylglycine features a tiglyl group (2-methylbut-2-enoyl) conjugated to glycine. This specific structure gives it unique properties in metabolic pathways, particularly in isoleucine catabolism.
Property | Value |
---|---|
Chemical Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |
LogP | 0.21 |
pKa | 15.79 |
Predicted Water Solubility | 7.52 g/l |
SMILES | C\C=C(/C)C(=O)NCC(O)=O |
InChI | 1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+ |
N-Tigloylglycine is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine. This metabolite serves as an intermediate product in the catabolism of isoleucine, making it a valuable biomarker for disorders affecting this metabolic pathway.
Glycine N-acyltransferase exhibits a sophisticated structural architecture that facilitates the enzymatic formation of N-tigloylglycine through specific substrate recognition and catalytic mechanisms [1]. The enzyme belongs to the Gcn5-related N-acetyltransferase superfamily, characterized by a conserved catalytic domain topology despite relatively low sequence identity among family members [1].
The GLYAT structure comprises two distinct domains with nearly identical topology: an N-terminal domain and a C-terminal catalytic domain, both featuring a mixed open central β-sheet with helical crossovers characteristic of the GNAT fold [1]. These domains are interconnected by a disordered loop spanning residues 144-157, which demonstrates poor electron density in crystallographic studies [1]. The N-terminal domain provides structural stabilization through the extension of the C-terminal strand β12, which forms part of the N-terminal central β-sheet, while the N-terminal strand β5 extends to the C-terminal catalytic domain, positioning antiparallel to strands β10 and β11 [1].
The catalytic domain houses the active site within a V-shaped cleft located between strands β9 and β10, which accommodates the acyl-CoA substrate [1]. This topological switch point creates an optimal geometry for substrate binding, where the acyl donor adopts a C-shaped orientation and interacts with the enzyme through hydrophobic contacts and both direct and water-mediated hydrogen bonds [1]. The benzoyl moiety becomes buried within a hydrophobic pocket formed by structural elements β9-10, α8, and the α6-7 loop, where it is stabilized through hydrophobic and van der Waals interactions with critical residues including Met227, Met271, Ile246, and Ser262 [1].
The enzyme demonstrates remarkable substrate specificity for benzoyl-CoA compared to other acyl-CoA substrates, including salicyl-CoA, isovaleryl-CoA, propionyl-CoA, and butyryl-CoA [2]. This specificity is mediated through precise structural arrangements that favor the accommodation of the benzoyl group within the hydrophobic binding pocket [1]. The enzyme maintains strict stereospecificity, retaining the (E)-configuration of the tigloyl group during the conjugation reaction .
The substrate specificity of GLYAT for N-tigloylglycine formation is governed by intricate molecular recognition mechanisms that distinguish between various acyl-CoA substrates and amino acid acceptors [4] [2]. The enzyme exhibits the highest substrate affinity for benzoyl-CoA, followed by tigloyl-CoA, with significantly reduced activity toward branched-chain acyl-CoAs such as isovaleryl-CoA, propionyl-CoA, and butyryl-CoA [2] [5].
Glycine serves as the preferred amino acid substrate, with the enzyme demonstrating complete specificity for glycine over other natural α-amino acids under standard assay conditions [6]. The Km value for glycine is approximately 1.4 × 10⁻² M, indicating moderate binding affinity that allows for physiological regulation [6]. The enzyme shows no activity with N-substituted glycine derivatives such as sarcosine or acetylglycine, glycine ethyl ester, peptides containing glycine, or other amino compounds including β-alanine, glutamine, glucosamine, ammonium salts, sulfanilamide, choline, or glucuronate [6].
The molecular basis for substrate specificity involves the coordination of both substrates within the active site cleft [1]. The conserved Arg228 residue coordinates the carboxyl group of the acyl donor through hydrogen bonding and electrostatic contact, which favors substrate activation by polarizing the carbonyl carbon [1]. This interaction is crucial for positioning the acyl-CoA substrate for nucleophilic attack by the deprotonated glycine amino group.
For tigloyl-CoA specifically, the enzyme accommodates the 2-methylbut-2-enoyl group through the same hydrophobic pocket that binds benzoyl-CoA, though with potentially different binding kinetics due to the additional methyl substituent and double bond configuration [7]. The substrate binding follows a cooperative mechanism, as evidenced by sigmoidal kinetic curves when substrate concentrations are varied.
The catalytic mechanism of GLYAT for N-tigloylglycine formation follows a general base-catalyzed, ternary complex mechanism coordinated by a catalytic dyad consisting of Glu226 and His263 [1]. This mechanism represents a departure from the previously assumed Michaelis-Menten kinetics, instead exhibiting mechanistic kinetic cooperativity as described by the Ferdinand enzyme mechanism.
The catalytic cycle initiates with the formation of a ternary complex involving the enzyme, tigloyl-CoA, and glycine [1]. His263 is positioned near the substrates and forms a low-barrier hydrogen bond with Glu226, where the Glu226 OE2 to His263 ND1 distance measures approximately 2.5 Å [1]. This interaction stabilizes the active site and positions His263 to facilitate catalysis by increasing the nucleophilicity of His263 NE2, which drives the abstraction of the glycine proton [1].
The deprotonation of glycine can occur through two potential pathways: direct interaction with His263 or water-mediated deprotonation, as observed in other GNAT family enzymes [1]. The conserved Arg228 residue plays a critical role by coordinating the carboxyl group of tigloyl-CoA through hydrogen bonding and electrostatic interactions, which activates the substrate by polarizing the carbonyl carbon and making it more susceptible to nucleophilic attack [1].
The nucleophilic attack by the deprotonated glycine amino group on the activated carbonyl carbon of tigloyl-CoA results in the formation of a tetrahedral intermediate [1]. This intermediate is stabilized within the active site through interactions with surrounding residues and the overall architecture of the binding cleft. The tetrahedral intermediate subsequently collapses, leading to the elimination of CoA-SH and the formation of N-tigloylglycine as the final product [1].
Kinetic analysis reveals that the reaction exhibits substrate activation when benzoyl-CoA concentrations are kept constant while varying glycine concentrations, producing sigmoidal curves. Conversely, when glycine concentrations are held constant and benzoyl-CoA is varied, the kinetic plot passes through a maximum, indicating substrate inhibition at higher concentrations. This complex kinetic behavior supports the Ferdinand enzyme mechanism rather than simple Michaelis-Menten kinetics.
The identification of rate-determining steps in N-tigloylglycine formation by GLYAT requires comprehensive analysis of the multi-step catalytic mechanism. The overall reaction proceeds through several distinct phases: substrate binding, enzyme-substrate complex formation, nucleophilic attack, tetrahedral intermediate formation, and product release [1].
The rate-determining step analysis reveals that the nucleophilic attack phase represents the most kinetically significant bottleneck in the catalytic cycle. This step involves the deprotonation of glycine by the His263-Glu226 catalytic dyad, followed by the nucleophilic attack on the activated tigloyl-CoA carbonyl carbon [1]. The pH dependence of this step is pronounced, with optimal activity occurring at pH 8.0, where the catalytic dyad maintains optimal ionization states for efficient proton abstraction and general base catalysis.
Temperature dependence studies indicate that the rate-determining step exhibits optimal activity at 30°C, with decreased efficiency at both higher and lower temperatures. This temperature optimum reflects the balance between substrate binding affinity, catalytic turnover, and enzyme stability. The apparent activation energy for the overall reaction suggests that the nucleophilic attack step contributes significantly to the energetic barrier of the catalytic cycle [1].
The bi-substrate kinetic analysis demonstrates that both tigloyl-CoA and glycine binding contribute to the overall rate limitation, though to different extents. The cooperative substrate binding observed in kinetic studies indicates that the initial substrate binding steps may also influence the overall reaction rate, particularly under physiological substrate concentrations. The sigmoidal kinetic behavior suggests that substrate binding follows a Hill mechanism with positive cooperativity, where the binding of one substrate enhances the affinity for the second substrate.
Product release represents another potentially rate-limiting step, particularly under conditions where N-tigloylglycine concentrations become elevated. The enzyme exhibits product inhibition at high N-tigloylglycine concentrations, suggesting that product dissociation may become rate-limiting under certain physiological conditions. This inhibition pattern supports a sequential mechanism where both products must dissociate before the enzyme can engage in another catalytic cycle.
The kinetic properties of GLYAT variants demonstrate significant modulation of enzymatic activity in N-tigloylglycine formation, with distinct effects on catalytic efficiency, substrate binding, and reaction mechanisms [2]. The three major haplotype variants—S156, T17S156, and S156C199—exhibit markedly different kinetic parameters that reflect their structural and functional diversity [2].
The T17S156 variant displays intermediate kinetic properties with a relative enzyme activity of 2.6 μM/min, representing approximately 73% of the S156 activity [2]. This variant shows reduced substrate specificity for both glycine (11.01 s⁻¹mM⁻¹) and benzoyl-CoA (2.68 s⁻¹mM⁻¹), with a slightly increased s₀.₅ for benzoyl-CoA of 118 μM. The kcat value is reduced to 73% of the S156 variant, while the binding affinity for glycine shows a 28% increase in the half-saturation constant. The decreased cooperativity observed in this variant suggests altered substrate binding dynamics compared to the wild-type enzyme.
The S156C199 variant exhibits severely impaired kinetic properties, with the lowest relative enzyme activity of 1.7 μM/min [2]. This variant demonstrates dramatically reduced substrate specificity for glycine (1.65 s⁻¹mM⁻¹) and benzoyl-CoA (0.66 s⁻¹mM⁻¹) [2]. Despite showing a higher apparent affinity for benzoyl-CoA with an s₀.₅ of 61.2 μM, the kcat is reduced to only 9.8% of the S156 variant. The binding affinity for glycine is compromised with a 33% increase in the half-saturation constant. This variant shows markedly increased cooperativity, particularly for benzoyl-CoA binding.
The kinetic differences among variants can be attributed to specific structural alterations that affect substrate binding and catalytic efficiency. The R199C substitution in the S156C199 variant is particularly detrimental, as it involves the replacement of a highly conserved arginine residue that participates in an α-loop-α motif important for substrate binding in the GNAT superfamily. This substitution destabilizes the binding site architecture and significantly reduces catalytic turnover.
The cooperative substrate binding mechanism varies among the variants, with implications for physiological function. The 156Asn > Ser haplotype has the highest frequency and highest relative enzyme activity in all populations studied, supporting its designation as the functional wild-type. The cooperative binding patterns suggest that individuals with different GLYAT variants may exhibit varying capacities for N-tigloylglycine formation and, by extension, different abilities to metabolize tigloyl-CoA and related metabolites.
Population genetic studies reveal that the S156 haplotype maintains a global frequency of approximately 70% across diverse ethnic groups, establishing it as the predominant variant worldwide. This high frequency, combined with its superior enzymatic properties, supports the designation of S156 as the functional wild-type rather than the originally annotated sequence from GenBank. The variant shows consistent distribution across different populations, including European, Asian, and African ancestry groups, suggesting strong evolutionary conservation and functional importance.
Biochemical characterization of the S156 variant demonstrates optimal catalytic parameters for N-tigloylglycine formation [2]. The enzyme exhibits a relative activity of 4.19 μM/min under standard assay conditions, with substrate specificity constants of 19.89 s⁻¹mM⁻¹ for glycine and 4.46 s⁻¹mM⁻¹ for benzoyl-CoA [2]. The half-saturation constant for benzoyl-CoA is 96.6 μM, indicating moderate substrate affinity that allows for effective catalysis under physiological conditions.
Structural analysis of the S156 variant reveals that the serine residue at position 156 is located on a poorly modeled loop region from Lys159 to Met167, making direct interpretation of its structural role challenging. However, residues 130 to 180 of human GLYAT have been suggested to play important roles in substrate binding, which may explain the altered kinetic parameters observed in variants affecting this region. The S156 variant maintains optimal protein folding and stability, contributing to its superior enzymatic performance.
The kinetic mechanism of the S156 variant follows a Ferdinand enzyme mechanism characterized by cooperative substrate binding and sigmoidal kinetic curves. This cooperativity is particularly evident in bi-substrate kinetic analysis, where both tigloyl-CoA and glycine binding exhibit positive cooperativity. The cooperative binding mechanism enhances catalytic efficiency under physiological substrate concentrations and provides regulatory control over enzyme activity.
Clinical significance of the S156 variant extends beyond its role in N-tigloylglycine formation to broader metabolic implications. Individuals carrying this variant demonstrate optimal capacity for glycine conjugation reactions, which are essential for detoxification of benzoic acid, salicylic acid, and other xenobiotics. The high frequency and conserved nature of this variant across populations suggest that optimal GLYAT activity confers significant evolutionary advantages.
The T17S156 double variant represents the second most common GLYAT haplotype globally, occurring with a frequency of approximately 20% across diverse populations. This variant combines two amino acid changes: a serine to threonine substitution at position 17 (S17T) and the asparagine to serine change at position 156 (N156S), creating a unique functional profile that differs from both single variants [2].
Enzymatic characterization of the T17S156 variant reveals intermediate catalytic properties between the optimal S156 variant and more severely impaired variants [2]. The relative enzyme activity measures 2.6 μM/min, representing approximately 73% of the S156 activity, indicating moderate functional impairment [2]. This reduction in activity translates to decreased substrate specificity for both primary substrates, with values of 11.01 s⁻¹mM⁻¹ for glycine and 2.68 s⁻¹mM⁻¹ for benzoyl-CoA [2].
The catalytic turnover (kcat) of the T17S156 variant is reduced to 73% of the S156 variant, indicating that the structural changes affect not only substrate binding but also the catalytic mechanism itself. This reduction in catalytic efficiency may result from subtle alterations in the active site geometry or the positioning of catalytic residues relative to the substrate binding sites. The S17T substitution, located near the N-terminus of the protein, may affect overall protein conformation or mitochondrial import efficiency.
Cooperative binding analysis reveals that the T17S156 variant shows decreased cooperativity compared to the S156 variant, particularly for benzoyl-CoA binding. This altered cooperativity pattern suggests that the structural changes affect the allosteric communication between substrate binding sites, potentially reducing the enzyme's ability to respond to physiological changes in substrate concentrations. The decreased cooperativity may also impact the enzyme's regulatory properties under varying metabolic conditions.
Population studies indicate that the T17S156 variant maintains consistent frequency across different ethnic groups, suggesting that despite its reduced activity, it provides sufficient enzymatic function for normal physiological processes. The evolutionary persistence of this variant at significant frequency implies that the functional compromise is tolerable under normal metabolic demands, though it may become limiting under conditions of increased xenobiotic exposure or metabolic stress.
Clinical implications of the T17S156 variant include potential reduced capacity for detoxification of compounds requiring glycine conjugation. Individuals carrying this variant may exhibit slower clearance of benzoic acid derivatives, salicylates, and other substrates of the glycine conjugation pathway. This functional reduction could be particularly relevant in the context of pharmaceutical metabolism, dietary exposure to preservatives, or treatment of certain metabolic disorders.
The S156C199 double variant represents one of the most functionally impaired GLYAT haplotypes, occurring at very low frequencies (<1%) in global populations. This rare variant combines the beneficial N156S substitution with the severely detrimental R199C change, resulting in a complex functional profile characterized by dramatically reduced enzymatic activity.
The R199C substitution involves the replacement of a highly conserved arginine residue at position 199 with cysteine, representing one of the most structurally disruptive changes observed in GLYAT variants. Arginine 199 is part of an α-loop-α motif that is critical for substrate binding in the GNAT superfamily of enzymes. The substitution of this positively charged, structurally important residue with a smaller, uncharged cysteine dramatically alters the local protein architecture and destabilizes the substrate binding region.
Enzymatic characterization reveals that the S156C199 variant exhibits the lowest relative enzyme activity among characterized variants, measuring only 1.7 μM/min [2]. This represents approximately 40% of the S156 activity and demonstrates the severe functional impairment caused by the R199C substitution [2]. The kcat is reduced to only 9.8% of the S156 variant, indicating profound disruption of the catalytic mechanism.
Paradoxically, the S156C199 variant displays a higher apparent affinity for benzoyl-CoA, with a half-saturation constant of 61.2 μM compared to 96.6 μM for the S156 variant. This 37% decrease in the s₀.₅ value suggests that the structural changes may create a more favorable binding environment for the acyl-CoA substrate, even though overall catalytic efficiency is severely compromised. However, the binding affinity for glycine is significantly reduced, with a 33% increase in the half-saturation constant.
The substrate specificity of the S156C199 variant is dramatically impaired for both substrates, with values of 1.65 s⁻¹mM⁻¹ for glycine and 0.66 s⁻¹mM⁻¹ for benzoyl-CoA [2]. These values represent reductions of approximately 92% and 85%, respectively, compared to the S156 variant [2]. The severe reduction in substrate specificity indicates that the R199C substitution disrupts the enzyme's ability to effectively recognize and process both substrate classes [2].
Cooperative binding analysis reveals that the S156C199 variant exhibits markedly increased cooperativity, particularly for benzoyl-CoA binding. This enhanced cooperativity may represent a compensatory mechanism attempting to maintain some level of enzymatic function despite the structural disruption. However, the increased cooperativity is insufficient to overcome the fundamental catalytic defects introduced by the R199C substitution.
The molecular basis for the functional impairment in the S156C199 variant has been elucidated through structural modeling and mutagenesis studies. The R199C substitution disrupts critical electrostatic interactions that stabilize the substrate binding region and may interfere with the proper positioning of catalytic residues. The loss of the positively charged arginine residue eliminates important interactions with the negatively charged components of acyl-CoA substrates.
Clinical implications of the S156C199 variant are significant, as individuals carrying this haplotype would have severely reduced capacity for glycine conjugation reactions. This functional deficiency could lead to decreased ability to metabolize benzoate and related compounds, potentially resulting in accumulation of toxic acyl-CoA intermediates. The accumulation of these intermediates can inhibit other metabolic enzymes and reduce mitochondrial energy production.
Comparative analysis of GLYAT variants provides crucial insights into the structure-function relationships governing N-tigloylglycine formation and the broader implications of genetic variation in glycine conjugation capacity [2]. The systematic characterization of multiple variants reveals a spectrum of enzymatic activities that correlate with population frequencies and evolutionary conservation patterns.
The relative enzyme activities of the three major variants follow a clear hierarchy: S156 (4.19 μM/min) > T17S156 (2.6 μM/min) > S156C199 (1.7 μM/min) [2]. This activity pattern directly correlates with global population frequencies, where the most active variant (S156) maintains the highest frequency (70%), the moderately active variant (T17S156) occurs at intermediate frequency (20%), and the severely impaired variant (S156C199) exists at very low frequency (<1%). This correlation suggests strong evolutionary pressure to maintain optimal GLYAT activity.
Kinetic parameter comparisons reveal distinct mechanistic differences among variants. The S156 variant demonstrates optimal balance between substrate affinity and catalytic efficiency, with moderate binding affinities that allow for physiological regulation. The T17S156 variant shows compromised but tolerable function, with reduced substrate specificities that may become limiting under conditions of high substrate load. The S156C199 variant exhibits fundamentally altered kinetics, with improved benzoyl-CoA binding offset by severe catalytic deficiency.
Cooperative binding studies demonstrate that variant-specific differences in allosteric behavior contribute to functional diversity. The S156 variant exhibits optimal cooperativity that enhances catalytic efficiency under physiological conditions. The T17S156 variant shows decreased cooperativity, potentially reducing its responsiveness to substrate concentration changes. The S156C199 variant displays increased cooperativity, which may represent an ineffective compensatory mechanism.
Temperature and pH sensitivity analysis reveals that all variants maintain similar optimal conditions (30°C, pH 8.0), suggesting that the structural changes primarily affect substrate binding and catalysis rather than fundamental protein stability. However, the variants may exhibit different sensitivities to environmental perturbations, with more active variants potentially maintaining better function under suboptimal conditions.
Substrate specificity comparisons demonstrate that the ability to discriminate between different acyl-CoA substrates varies among variants [2]. The S156 variant maintains the highest specificity for benzoyl-CoA over other acyl-CoA substrates, while impaired variants show reduced discrimination [2]. This loss of substrate specificity in variants with reduced activity may have implications for the metabolism of alternative substrates and the potential for metabolic crosstalk [2].
The functional consequences of variant-specific differences extend beyond N-tigloylglycine formation to broader metabolic implications. Individuals with highly active variants (S156) demonstrate optimal capacity for detoxification reactions and maintenance of coenzyme A homeostasis. Those with moderately impaired variants (T17S156) may experience reduced but adequate detoxification capacity under normal conditions. Individuals with severely impaired variants (S156C199) face significant metabolic limitations that could impact health outcomes.
Population-specific variants, such as the Q61L variant found at 12% frequency in South African Afrikaner populations, highlight the importance of ethnic-specific genetic variation in GLYAT function. This variant demonstrates reduced enzymatic activity and may contribute to population-specific differences in drug metabolism and disease susceptibility. The high frequency of this variant in a specific population suggests either recent evolutionary origin or population-specific selective pressures.